molecular formula C20H14O3Te2 B3044536 2-Naphthalenetellurinic acid, anhydride CAS No. 100147-56-6

2-Naphthalenetellurinic acid, anhydride

Cat. No.: B3044536
CAS No.: 100147-56-6
M. Wt: 557.5 g/mol
InChI Key: RYVGDCHCQYWGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenetellurinic acid anhydride is a tellurium-containing organic compound characterized by a naphthalene backbone fused with a tellurinic acid anhydride group. Its structure combines aromaticity with the electrophilic reactivity of the tellurium-oxygen bond, making it a candidate for specialized applications in catalysis, materials science, or pharmaceuticals.

Properties

CAS No.

100147-56-6

Molecular Formula

C20H14O3Te2

Molecular Weight

557.5 g/mol

IUPAC Name

naphthalen-2-yltellurinyl naphthalene-2-tellurinate

InChI

InChI=1S/C20H14O3Te2/c21-24(19-11-9-15-5-1-3-7-17(15)13-19)23-25(22)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

RYVGDCHCQYWGQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[Te](=O)O[Te](=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[Te](=O)O[Te](=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups and reactivity patterns:

Table 1: Key Properties of Selected Anhydrides

Compound Structure/Functional Group Reactivity/Applications Reference
Maleic Anhydride Cyclic five-membered anhydride Electrophilic dienophile in Diels-Alder reactions; antifungal activity against Sclerotinia sclerotiorum (EC₅₀: 0.15–3.99 mM)
Succinic Anhydride Cyclic five-membered anhydride Modifies amine-containing compounds; corrosion inhibition for metals (e.g., nickel in acidic media)
Acetic Anhydride Linear acyl anhydride Acylating agent in peptide synthesis; forms mixed anhydrides with carboxylic acids
Chromic Anhydride CrO₃ (oxidizing agent) Powerful oxidizer; forms chromic acid (H₂CrO₄) salts
2-Naphthalenetellurinic Acid Anhydride Hypothetical naphthalene-tellurium oxide Expected to exhibit redox activity due to Te=O bonds; potential use in catalysis or materials (no direct data) N/A

Key Differences:

Reactivity: Maleic/Succinic Anhydrides: Participate in nucleophilic acyl substitutions (e.g., esterifications) and cycloadditions. Maleic anhydride derivatives show antifungal activity via disruption of fungal membranes .

Applications :

  • Carboxylic anhydrides are widely used in polymer synthesis (e.g., polyesters) and drug design .
  • Tellurium compounds are niche, with applications in optoelectronics or as catalysts in radical reactions.

Stability :

  • Carboxylic anhydrides hydrolyze readily in water to form diacids. In contrast, tellurium oxides (e.g., TeO₂) are more resistant to hydrolysis but may decompose under strong acids/bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.